6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is a heterocyclic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a pyrimidinone core substituted with an isopropoxyphenoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves the reaction of 2-thiouracil derivatives with appropriate alkylating agents. One common method involves the reaction of 6-methyl-2-thiouracil with 2-(4-isopropoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyrimidinone ring or the substituents.
Substitution: The isopropoxyphenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiviral agent, particularly against HIV-1 and HIV-2.
Medicine: Its derivatives are being explored for their cytotoxic properties and potential use in cancer therapy.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit viral replication by interfering with viral enzymes or by modulating host cell pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE: Similar structure but with a methoxy group instead of an isopropoxy group.
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in 2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different alkoxy groups.
Properties
Molecular Formula |
C16H20N2O3S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)21-14-6-4-13(5-7-14)20-8-9-22-16-17-12(3)10-15(19)18-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) |
InChI Key |
LGXZHFDEVHNYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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